![molecular formula C25H25N5O3 B11179867 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11179867.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a hexahydropyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable pyrimidine derivative under controlled conditions. The reaction may require the use of catalysts such as p-toluenesulfonic acid monohydrate and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory effects on aldo-keto reductase AKR1C3.
Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate: Used in various synthetic applications.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C25H25N5O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-(2-phenylethyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H25N5O3/c31-20-14-19(23(32)26-12-10-16-6-2-1-3-7-16)21-22(27-20)28-25(29-24(21)33)30-13-11-17-8-4-5-9-18(17)15-30/h1-9,19H,10-15H2,(H,26,32)(H2,27,28,29,31,33) |
InChI Key |
MJFHAOOYPKKDER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NCCC5=CC=CC=C5)C(=O)N3 |
Origin of Product |
United States |
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